Product packaging for Isoserine(Cat. No.:CAS No. 632-12-2)

Isoserine

Cat. No.: B3427976
CAS No.: 632-12-2
M. Wt: 105.09 g/mol
InChI Key: BMYNFMYTOJXKLE-UHFFFAOYSA-N
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Description

Historical Perspective and Discovery of dl-Isoserine (B555941)

The academic exploration of isoserine, including its racemic form dl-Isoserine, gained momentum with its first documented laboratory synthesis. The pioneering work by Miyazawa and colleagues in 1976 marked a significant milestone, detailing the synthesis of (S)-Isoserine wikipedia.orgoup.com. This early synthesis laid the groundwork for understanding its chemical properties and potential applications. While the precise "discovery" predates documented synthesis, the ability to reliably produce this compound in the laboratory allowed for its systematic study and integration into biochemical research. The designation "dl-" signifies that it is a racemic mixture, containing equal amounts of both the D- and L-enantiomers chembk.comnih.gov.

Chemical Classification and Nomenclature within Amino Acids

dl-Isoserine is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code and typically found in proteins wikipedia.orgnih.govcymitquimica.comguidechem.comambeed.com. It is structurally an isomer of serine, differing in the placement of its hydroxyl and amino groups. Specifically, dl-Isoserine is an α-hydroxy-β-amino acid, whereas serine is an α-amino-β-hydroxy acid wikipedia.org.

Its systematic IUPAC name is 3-amino-2-hydroxypropanoic acid nih.govguidechem.comfishersci.cathermofisher.comthermofisher.comthermofisher.comfishersci.no. Other common synonyms include 3-aminolactic acid, 2-hydroxy-β-alanine, and DL-Isoserine wikipedia.orgnih.govcymitquimica.comchemspider.com. The molecular formula for dl-Isoserine is C₃H₇NO₃, with a molecular weight of approximately 105.09 g/mol nih.govfishersci.cathermofisher.comthermofisher.comthermofisher.comfishersci.nosigmaaldrich.comvwr.comcymitquimica.com. The molecule features a central carbon atom bonded to a hydrogen atom, a hydroxyl group (-OH), an amino group (-NH₂), and a carboxyl group (-COOH) guidechem.com.

Table 1: Chemical Identifiers and Properties of dl-Isoserine

PropertyValueSource(s)
IUPAC Name3-amino-2-hydroxypropanoic acid nih.govguidechem.comfishersci.cathermofisher.comthermofisher.comthermofisher.comfishersci.no
Common SynonymsDL-Isoserine, 3-aminolactic acid, 2-hydroxy-β-alanine wikipedia.orgchembk.comnih.govcymitquimica.comguidechem.comfishersci.cathermofisher.comthermofisher.comthermofisher.comfishersci.nochemspider.comsigmaaldrich.comvwr.com
CAS Number565-71-9 chembk.comnih.govcymitquimica.comguidechem.comfishersci.cathermofisher.comthermofisher.comthermofisher.comfishersci.nosigmaaldrich.comvwr.com
Molecular FormulaC₃H₇NO₃ nih.govcymitquimica.comguidechem.comfishersci.cathermofisher.comthermofisher.comthermofisher.comfishersci.nosigmaaldrich.comvwr.com
Molecular Weight105.09 g/mol nih.govfishersci.cathermofisher.comthermofisher.comthermofisher.comfishersci.nosigmaaldrich.comvwr.comcymitquimica.com
AppearanceWhite powder/crystals guidechem.comthermofisher.comthermofisher.comfishersci.nosigmaaldrich.comvwr.com
Melting Point235 °C (decomposition) chembk.comthermofisher.comfishersci.nosigmaaldrich.comvwr.com
SolubilitySoluble in water and HCl cymitquimica.comguidechem.comfishersci.no
StereochemistryRacemic (DL-mixture) chembk.comnih.gov

Significance of dl-Isoserine in Non-Proteinogenic Amino Acid Research

The significance of dl-Isoserine in academic research stems from its utility as a versatile building block and its role in understanding broader biochemical processes.

Peptide Synthesis and Drug Development: dl-Isoserine is frequently employed in peptide synthesis, often as a protected derivative such as Fmoc-DL-isoserine chemimpex.com. Its incorporation into peptides can enhance biological activity and specificity, making it valuable in the development of peptide-based therapeutics chemimpex.comchemimpex.com. Furthermore, it serves as a chiral building block for the synthesis of various drugs and pharmaceutical compounds, including precursors for anticancer agents and antibiotics guidechem.com. Its unique structure allows for modifications that can improve drug efficacy and bioavailability chemimpex.com.

Biotechnology and Biochemical Research: In biotechnology, dl-Isoserine can be used in cell culture media to promote cell growth and protein production chemimpex.com. It also functions as a substrate or reagent in enzymatic reactions and biochemical assays, providing insights into metabolic pathways guidechem.com. Research has indicated that dl-Isoserine can modulate the activity of certain serine metabolism enzymes, thereby influencing the production of essential metabolites like pantothenic acid .

Broader Research Implications: As a non-proteinogenic amino acid, dl-Isoserine contributes to the growing field of research focused on these molecules, which are increasingly recognized for their diverse biological functions and potential applications in medicine, agriculture, and materials science frontiersin.orgacs.orgfrontiersin.org. Its study aids in understanding protein structure and function, and its potential neuroprotective properties are also an area of active investigation ambeed.comchemimpex.com. The synthesis and study of dl-Isoserine underscore the vast chemical space occupied by non-proteinogenic amino acids and their potential to unlock novel biochemical pathways and therapeutic strategies.

Compound Name List:

dl-Isoserine

Serine

Fmoc-DL-isoserine

D-Isoserine

L-Isoserine (B556875)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO3 B3427976 Isoserine CAS No. 632-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYNFMYTOJXKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70870737
Record name (+/-)-Isoserine
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Molecular Weight

105.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

565-71-9, 632-12-2
Record name Isoserine
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Record name Isoserine
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Record name 3-Amino-2-hydroxypropionic acid
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Record name (+/-)-Isoserine
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Record name Propanoic acid, 3-amino-2-hydroxy
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Record name Isoserine, DL-
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Synthetic Methodologies and Chemoenzymatic Approaches for Dl Isoserine and Its Derivatives

Traditional Chemical Synthesis Routes for dl-Isoserine (B555941)

Several traditional chemical synthesis routes have been developed to access dl-isoserine, often employing readily available starting materials.

Halogenation-Amination Methodologies utilizing Acrylic Acid

A prominent and industrially viable method for synthesizing dl-isoserine involves a two-step halogenation-amination sequence starting from acrylic acid . This route is favored for its cost efficiency and improved safety profile compared to methods using more hazardous reagents like sodium azide (B81097).

The process begins with the α-halogenation of acrylic acid, typically using reagents such as tert-butyl hypochlorite (B82951) (t-BuOCl) or N-bromosuccinimide (NBS) in an aqueous medium . This electrophilic addition forms an α-halo-β-hydroxypropionic acid intermediate. Critical parameters for this step include temperature control (0–20°C) to prevent acrylic acid polymerization and a 1:1 molar ratio of halogenating agent to acrylic acid to minimize side products. The subsequent ammonolysis step involves reacting the halogenated intermediate with concentrated ammonia (B1221849) (25–28% w/w) at elevated temperatures (50–80°C) for an extended period (12–20 hours) . This nucleophilic substitution replaces the α-halogen with an amino group, yielding dl-isoserine after purification, typically via crystallization.

Performance Data for Halogenation-Amination:

Halogenating AgentTemperature (°C)Ammonia Ratio (v/v)Yield (%)Purity (%)
t-BuOCl501:107098.5
NBS501:156897.8
t-BuOCl801:56395.2

This method offers advantages such as cost efficiency (acrylic acid at $1.2/kg vs. glycidic acid at $45/kg) and scalability, with demonstrated batches of over 100 kg .

Nitromethane-based Approaches

Nitromethane serves as a versatile C1 building block in several synthetic strategies for isoserine and its precursors. One significant route involves the reaction of glyoxylic acid with nitromethane, a nitroaldol (Henry) reaction, which yields 2-hydroxy-3-nitropropanoic acid researchgate.netresearchgate.netucl.ac.uktandfonline.comwikipedia.org. This nitro-containing intermediate can then be converted to dl-isoserine through hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst, affording dl-isoserine in high yields researchgate.netresearchgate.net.

Reaction of Glyoxylic Acid with Nitromethane:

Reactants: Glyoxylic acid, Nitromethane

Reaction Type: Henry reaction (Nitroaldol reaction)

Intermediate Product: 2-Hydroxy-3-nitropropanoic acid

Subsequent Step: Hydrogenolysis (e.g., Pd/C)

Final Product: dl-Isoserine

Trans-isomerization of Serine under Controlled Conditions

While less commonly detailed as a primary synthesis of dl-isoserine, the concept of isomerizing serine under controlled conditions to yield its geometric isomer, this compound, is a theoretical possibility. Serine is an α-amino-β-hydroxy acid, whereas this compound is a β-amino-α-hydroxy acid. Achieving such a stereochemical rearrangement would likely involve complex enzymatic or specific chemical transformations to invert the positions of the amino and hydroxyl groups, or a more indirect route involving functional group manipulation and migration. Direct trans-isomerization of serine to this compound is not a widely reported synthetic method in the literature.

Stereoselective and Asymmetric Synthesis of this compound and its Enantiomers

The synthesis of enantiomerically pure L-isoserine (B556875) and D-isoserine is of significant interest for applications in chiral synthesis and medicinal chemistry. Several strategies have been developed to achieve this.

Chiral Auxiliaries and Bicyclic N,O-Acetals: One sophisticated approach involves the use of chiral auxiliaries to direct the stereochemistry. For instance, l-isoserine derivatives can be converted into chiral bicyclic N,O-acetals through acid-catalyzed tandem N,O-acetalization and intramolecular transcarbamoylation with reagents like 2,2,3,3-tetramethoxybutane (B127872) nih.govacs.orgresearchgate.net. These rigid bicyclic structures then undergo diastereoselective alkylation at the α-position. The stereochemical outcome (retention or inversion) can be controlled by the relative configuration of the stereocenters within the bicyclic scaffold. Quantum mechanical calculations suggest that alkylation often occurs via a concave-face attack, minimizing torsional strain nih.govacs.orgresearchgate.net. Subsequent acidic hydrolysis of these alkylated scaffolds yields enantiopure α-alkylthis compound derivatives. This methodology provides access to chiral β2,2-amino acids, which are valuable in peptidomimetic and medicinal chemistry nih.govacs.orgresearchgate.net.

Asymmetric Dihydroxylation and Ring Opening: Another strategy involves the asymmetric dihydroxylation (AD) of trifluoromethylated acrylic acid derivatives to produce chiral diols. These diols can then be converted into cyclic sulfates or sulfamidates, which upon regioselective and stereoselective nucleophilic ring opening, followed by further transformations (e.g., azide introduction, reduction, and acylation), can yield enantiomerically pure syn-(3-trifluoromethyl)this compound acs.orgnih.gov. This approach allows for the synthesis of both enantiomers by starting with the appropriate enantiomer of the trifluoromethylated vicinal diol.

Enzymatic Resolution: Biocatalytic methods, such as the enzymatic resolution of racemic 2-hydroxy-3-nitropropanoic acid esters using lipases, have also been explored for the synthesis of optically active this compound tandfonline.com. While some enzymes showed low activity, this approach offers a pathway to enantiopure intermediates.

Chiral Pool Synthesis: The use of chiral starting materials from the chiral pool, such as d-mannitol or chiral malic acid, has also been employed in multi-step syntheses to access enantiomerically pure this compound derivatives google.comacs.org. For example, chiral malic acid can be converted into optically pure α-alkyl-isoserines with high selectivity through a four-step process google.com.

Stereoselective Amination of Glycidates: Enzymatic approaches using phenylalanine aminomutases (PAMs) have been investigated for the regio- and stereoselective amination of trans-3-arylglycidates. While these enzymes primarily catalyze the interconversion of α- and β-amino acids, they can also perform the hydroamination of arylacrylates. In the case of glycidates, the reaction often favors the formation of arylserine over arylthis compound, with a preference for anti-isomers msu.edu.

Enantioselective Synthesis of Optically Pure (S)-Isoserine

The demand for enantiomerically pure amino acids has driven the development of various asymmetric synthesis strategies. For (S)-isoserine and related β-amino acids, approaches include chiral auxiliary-mediated synthesis, asymmetric catalysis (e.g., hydrogenation of enamines), and enantioselective transformations of chiral precursors. For instance, a method involving the regioselective and stereoselective nucleophilic ring opening of trifluoromethylated cyclic sulfates has been employed to synthesize both enantiomers of syn-(3-trifluoromethyl)this compound Current time information in Santa Cruz, CA, US.acs.org. This approach utilizes enantiopure trifluoromethylated vicinal diols as starting materials, which are transformed into cyclic sulfates that undergo nucleophilic opening with inversion of chirality.

Other strategies for enantioselective β-amino acid synthesis involve the use of chiral enolates in reactions with N-acyloxyiminium ions mdpi.com, or catalytic asymmetric Mannich reactions employing chiral organocatalysts nih.gov. The hydrogenation of enamines catalyzed by chiral rhodium or ruthenium complexes is another established route to enantiomerically enriched β-amino acids tandfonline.com.

Chiral Bicyclic N,O-Acetal Intermediates in β²,²-Amino Acid Synthesis

A highly effective strategy for the synthesis of chiral β-amino acids, particularly those with quaternary stereocenters at the α-position (β²,²-amino acids), involves the use of chiral bicyclic N,O-acetal intermediates derived from amino acids like serine and this compound acs.orgnih.govresearchgate.net. These intermediates, often derived from readily available chiral amino acids, provide a rigid scaffold that dictates the stereochemical outcome of subsequent transformations.

Formation via Acid-Catalyzed Tandem N,O-Acetalization/Intramolecular Transcarbamoylation

The formation of these crucial bicyclic N,O-acetal intermediates typically involves an acid-catalyzed tandem reaction. Protected l-isoserine derivatives are reacted with 2,2,3,3-tetramethoxybutane. This process encompasses an initial N,O-acetalization, followed by an intramolecular transcarbamoylation, leading to the formation of a rigid bicyclic system acs.orgnih.gov. The delicate balance of steric interactions within the resulting diastereoisomers influences their thermodynamic stability and, consequently, the product distribution. Optimized conditions often involve catalytic amounts of acids like p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA) in refluxing toluene (B28343) acs.org.

Table 1: Formation of Chiral Bicyclic N,O-Acetal this compound Derivatives

Starting Material (Protected l-Isoserine)ReagentCatalystSolventConditionsYield (%)Diastereomeric Ratio (dr)Reference(s)
N-Boc-l-isoserine methyl ester2,2,3,3-tetramethoxybutaneCSA·H₂OTolueneReflux, 1 h55~2:1 acs.org
N-Boc-l-isoserine methyl ester2,2,3,3-tetramethoxybutaneTsOH·H₂OTolueneReflux, 1 h32~2:1 acs.org
Diastereoselective Alkylation at the α-Position of Chiral this compound Derivatives

The bicyclic N,O-acetal intermediates serve as excellent chiral auxiliaries, enabling highly diastereoselective alkylation reactions at the α-position. This transformation introduces a new stereocenter, leading to the synthesis of α-alkylthis compound derivatives. The stereochemical outcome of the alkylation, whether proceeding with retention or inversion of configuration, is dependent on the relative configuration of the stereocenters within the bicyclic scaffold acs.orgnih.govresearchgate.net.

The alkylation is typically performed using strong bases like lithium hexamethyldisilazide (LHMDS) at low temperatures (-78 °C) in aprotic solvents, followed by the addition of an alkyl halide electrophile. For example, treatment with methyl iodide can yield the α-methylated derivative with high diastereoselectivity acs.org.

Table 2: Diastereoselective Alkylation of Bicyclic N,O-Acetal this compound Derivatives

Bicyclic IntermediateAlkylating AgentBase/ConditionsProduct (α-Alkyl Derivative)Yield (%)dr (Product)Reference(s)
Compound 2Methyl iodideLHMDS, -78 °C, HMPA (additive)α-methylated derivative9583:17 acs.org
Compound 2Ethyl triflateLHMDS, -78 °Cα-ethyl derivative9285:15 researchgate.net
Compound 2Benzyl iodideLHMDS, -78 °Cα-benzyl derivative9180:20 researchgate.net
Compound 3Benzyl iodideLHMDS, -78 °Cα-benzyl derivative8980:20 researchgate.net
Computational Modeling of Stereochemical Outcomes (e.g., Concave-face Attack)

Computational modeling plays a crucial role in understanding and predicting the stereochemical outcomes of these alkylation reactions. Quantum mechanical calculations have revealed that the diastereoselectivity is often governed by a preference for electrophilic attack on the "concave face" of the bicyclic system. This preference arises from minimized torsional and steric interactions within the transition state, facilitated by the rigid bicyclic structure acs.orgresearchgate.netresearchgate.netunav.eduresearchgate.netcureffi.org. The specific arrangement of substituents and the conformation of the bicyclic intermediate dictate which face is more accessible to the incoming electrophile.

Hydrolysis of Chiral Bicyclic Acetals to Obtain Enantiomerically Pure α-Alkylisoserines

Following the diastereoselective alkylation, the chiral bicyclic acetal (B89532) scaffold is typically cleaved through acidic hydrolysis. This step liberates the enantiomerically pure α-alkylthis compound derivatives, which are the desired final products. The hydrolysis removes the acetal moiety, yielding the α-substituted β-amino acid with the stereochemistry established during the alkylation step acs.orgnih.govresearchgate.netresearchgate.net.

Microbial Resolution Techniques for Optically Active this compound

Chemoenzymatic and microbial resolution methods offer alternative, often more sustainable, routes to optically active this compound. These techniques leverage the high stereoselectivity of enzymes or whole microorganisms to separate enantiomers from a racemic mixture or to selectively transform one enantiomer.

One notable approach involves the microbial resolution of 2-hydroxy-3-nitropropionic acid esters. Certain bacterial strains, such as Nocardia globerula IFO13150, have demonstrated the ability to stereoselectively hydrolyze these esters, yielding optically active products. For instance, hydrolysis of ethyl 2-hydroxy-3-nitropropionate by N. globerula produced n-butyl (R)-2-hydroxy-3-nitropropionate with high enantiomeric excess (92% ee). This intermediate can then be readily converted to (S)-isoserine tandfonline.comnih.govjst.go.jpoup.comchemsrc.comresearchgate.netnih.gov.

Biocatalytic processes, including the use of transaminases and other oxidoreductases, are also being explored for the asymmetric synthesis of various amino acids, including β-amino acids acs.orgmdpi.comnih.govnih.govnih.govmdpi.com. These enzymatic methods can achieve high enantioselectivity and operate under mild conditions, aligning with green chemistry principles.

Table 3: Microbial Resolution for Optically Active this compound Synthesis

Racemic PrecursorMicroorganism/EnzymeTransformationProduct (Optically Active)Yield (%)ee (%)Reference(s)
Ethyl 2-hydroxy-3-nitropropionateNocardia globerula IFO13150Hydrolysis of ester(R)-2-hydroxy-3-nitropropionic acid / n-butyl ester-92 tandfonline.comnih.govjst.go.jpoup.comchemsrc.com
2-hydroxy-3-nitropropionic acid esterVarious enzymes/microorganismsStereoselective hydrolysis(R)-2-hydroxy-3-nitropropionic acid-Up to 92 tandfonline.comnih.govjst.go.jpoup.com

Compound Name Table:

dl-Isoserine

(S)-Isoserine

syn-(3-trifluoromethyl)this compound

(2S,3S)-(N-benzoyl)-3-(trifluoromethyl)this compound

(2R,3R)-(N-benzoyl)-3-(trifluoromethyl)this compound

β-amino acids

α-amino acids

β²,²-amino acids

α-alkylthis compound

N-Boc-l-isoserine methyl ester

2,2,3,3-tetramethoxybutane

α-methylthis compound

α-benzylthis compound

α-benzyl-α-heterofunctionalized-β-alanines

α-benzylnorlanthionine

2-hydroxy-3-nitropropionic acid

(R)-2-hydroxy-3-nitropropionic acid

(S)-isoserine

(R)-N-acetyl-isoserine

(S)-N,O-diacetyl-isoserine

Chemoenzymatic Approaches for Enantiopure α-Methylated Serine and this compound Derivatives

Chemoenzymatic strategies offer a powerful route to enantiopure amino acid derivatives, including α-methylated serine and this compound. Biotransformations utilizing microbial whole-cell catalysts, such as Rhodococcus sp. AJ270, which possesses nitrile hydratase/amidase activity, have been employed for the enantioselective synthesis of oxiranecarboxamides. These intermediates can then be converted into polyfunctionalized chiral molecules, including α-methylated serine and this compound derivatives, with high enantiomeric excess (ee) nih.govcapes.gov.bracs.org. For instance, amidase activity has shown excellent enantioselectivity against specific 2-methyl-3-(para-substituted-phenyl)oxiranecarboxamides, yielding products with ee greater than 99.5% nih.govcapes.gov.br. These enantiopure epoxides serve as key steps in the synthesis of molecules possessing quaternary stereocenters nih.gov.

Synthesis of this compound Derivatives

The synthesis of various this compound derivatives is crucial for their application in peptide chemistry, drug development, and analytical techniques.

Fmoc-DL-isoserine Synthesis and Application in Peptide Chemistry

Fmoc-DL-isoserine is a widely utilized derivative in peptide synthesis due to the protective nature and ease of handling afforded by the fluorenylmethoxycarbonyl (Fmoc) group chemimpex.com. This protection allows for selective deprotection and precise construction of complex peptides chemimpex.comchembk.comchemimpex.comuci.edu. Fmoc-DL-isoserine is valuable in developing therapeutic peptides, where incorporating non-standard amino acids can enhance biological activity and specificity chemimpex.com. Its utility extends to bioconjugation processes, aiding in the attachment of biomolecules for diagnostic tools and drug delivery systems chemimpex.com.

Synthesis of Amino Azido-esters

Amino azido-esters are important intermediates in organic synthesis, particularly for creating novel amino acid scaffolds and peptide analogs nih.govorganic-chemistry.orgnih.govacs.orgacs.orgthieme-connect.comresearchgate.netuni-saarland.degoogle.com. Recent advancements include iron-catalyzed alkylazidation of dehydroamino acids using peroxides and TMSN₃, which yields α-alkyl-α-azide α-amino esters in good yields (18-94%) nih.govorganic-chemistry.orgnih.govacs.orgthieme-connect.com. These azido (B1232118) esters can be further functionalized through cycloaddition or azide reduction to form aminal-type peptides, α-triazolo amino acids, and tetrahydro-triazolopyridine derivatives, expanding the chemical space of non-natural amino acids nih.govorganic-chemistry.orgnih.govacs.org. For example, the conversion of an amino group to an azido group using trifluoromethanesulfonyl azide (CF₃SO₂N₃) has been reported to yield optically pure 2-azido-4-methylpentanoic acid derivatives acs.org.

Synthetic Approaches to α-Alkyl-isoserine and Byproducts

The synthesis of α-alkyl-isoserine derivatives often involves the diastereoselective alkylation of chiral bicyclic N,O-acetal this compound derivatives nih.govacs.orgresearchgate.net. These derivatives are typically formed from N-Boc-protected l-isoserine and 2,2,3,3-tetramethoxybutane under acidic catalysis nih.govacs.org. Alkylation of these acetals with reagents like methyl iodide, using bases such as lithium hexamethyldisilazide (LHMDS), can yield α-methylated derivatives with good yields and controlled diastereoselectivity nih.govacs.org. For instance, alkylation of a bicyclic acetal derivative (2) with methyl iodide afforded the α-methylated derivative (5a) in 95% yield as an 83:17 mixture of diastereoisomers nih.govacs.org. Acidic hydrolysis of the resulting alkylated bicyclic acetals provides access to enantiopure α-alkylthis compound derivatives nih.govacs.orgresearchgate.net. Byproducts such as methylene-oxazolidinone isomers can form during the N,O-acetal formation via acid-catalyzed elimination reactions nih.govacs.org.

Table 1: Synthesis of α-Alkylthis compound Derivatives

Starting Material / IntermediateAlkylating AgentConditionsProductYieldDiastereomeric Ratio (dr)Reference(s)
N-Boc-l-isoserine methyl ester (1)-Acid-catalyzed reaction with 2,2,3,3-tetramethoxybutane (TMB)Bicyclic N,O-acetal diastereomers (2, 3)55-85%~2:1 to 63:37 nih.govacs.org
Bicyclic N,O-acetal (2)Methyl iodideLHMDS, HMPA, low temperatureα-methylated derivative (5a)95%83:17 nih.govacs.org
Bicyclic N,O-acetal (3)Methyl iodideLHMDS, HMPA, low temperatureα-methylated derivative (6a)94%82:18 nih.govacs.org
α-alkylated bicyclic acetalsAcidic hydrolysis6 M HClEnantiopure α-alkylthis compoundGoodN/A nih.govacs.orgresearchgate.net

Derivatization for Analytical Techniques (e.g., HPLC)

For the analysis of this compound and its derivatives, particularly for chiral separation and quantification, derivatization is often employed. Techniques such as chiral derivatization agents (CDAs) are used in conjunction with chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) biorxiv.org. For instance, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) can be used to derivatize amino acids, transforming enantiomers into diastereomers that can be resolved by IMS-based chiral separation biorxiv.org. Other chiral stationary phases, like CHIROBIOTIC R, have also shown selectivity for resolving various derivatized amino acids sigmaaldrich.com.

Scalability and Industrial Considerations for dl-Isoserine Synthesis

The synthesis of dl-isoserine and its derivatives for industrial applications requires consideration of scalability, cost-effectiveness, and process efficiency. While specific large-scale industrial processes for dl-isoserine itself are not detailed in the provided search results, methods for related compounds offer insights. For example, the iron-catalyzed alkylazidation of dehydroamino acids offers a practically simple, scalable, and cost-effective approach using inexpensive, non-toxic iron catalysts thieme-connect.com. The reported yields of 18-94% for α-azido α-amino esters suggest a degree of scalability for these intermediates nih.govorganic-chemistry.orgnih.govacs.orgthieme-connect.com. Furthermore, the development of new reagents for chemoselective N-alkoxycarbonylation of this compound, such as N-alkoxycarbonyl mercaptobenzothiazoles (MBTs), has been described as a simple, fast, and low-cost protocol applicable in scale-up experiments, with the advantage of recovering the starting MBT researchgate.net. The synthesis of bicyclic N,O-acetal this compound derivatives has also been scaled up, affording these key intermediates in 85% yield with specific diastereomeric ratios nih.govacs.org. These advancements in synthetic methodologies for this compound and its precursors indicate a growing potential for their industrial production.

Compound Name List:

dl-Isoserine

3-amino-2-hydroxypropanoic acid

α-methylated serine

α-methylated this compound

Fmoc-DL-isoserine

amino azido-esters

α-Alkyl-isoserine

α-benzylthis compound

(R)-α-methylthis compound

(R)-α-ethylthis compound

(R)-α-benzylthis compound

(S)-α-methylthis compound

(S)-α-benzylthis compound

N-Boc-l-isoserine methyl ester (Boc-l-isoSer-OMe)

2,2,3,3-tetramethoxybutane (TMB)

methylene-oxazolidinone isomers

α-alkylated bicyclic acetals

α-methylated derivative (5a)

α-methylated derivative (6a)

2-azido-4-methylpentanoic acid

α-alkyl-α-azide α-amino esters

aminal-type peptides

α-triazolo amino acids

tetrahydro-triazolopyridine

Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA)

N-alkoxycarbonyl mercaptobenzothiazoles (MBTs)

Z-MBT

Fmoc-MBT

Phoc-MBT

Tec-MBT

L-isoserine

(S)-isoserine

D-Isoserine

(R)-ethyl lactate (B86563)

methane (B114726) sulfonylchloride

sodium azide

(R)-ethyl-2-azidopropionate

N-isopropyl-2-azidopropionamide

N-isopropyl-D-alanine amide

azido-amide

azido-ester

N-Benzoyl-α-methylserine ethyl ester

(S)-N-Benzoyl-α-methylserine ethyl ester

(R)-O-acetyl-N-benzoyl-α-methylserine ethyl ester

2-methyl-3-(para-substituted-phenyl)oxiranecarboxamides

oxiranecarbonitriles

3-aryl-2-methyloxiranecarbonitriles

2,3-dimethyl-3-phenyloxiranecarbonitrile

2R,3S-(-)-3-aryl-2-methyloxiranecarboxamides

R-(+)-2-hydroxy-2-methyl-3-phenylpropionic acid

2R,3R-(-)-3-amino-2-hydroxy-2-methyl-3-phenylpropionic acid

2S,3S-(+)-2-amino-3-hydroxy-2-methyl-3-phenylpropionic acid

2-azido-4-methylpentanoic acid

L-leucine ethyl ester hydrochloride

L-phenylalanine ethyl ester hydrochloride

L-leucine methyl ester hydrochloride

L-phenylalanine methyl ester hydrochloride

L-isoserine-L-leucine dipeptide

L-isoserine derivatives

aminopeptidase (B13392206) N (APN) inhibitors

L-tryptophanamide derivative

D-Ala

(5-fluoro-2,4-dinitrophenyl)-Nα-L-tryptophanamide (FDTA)

3-amino-2-hydroxypropanoic acid

N-β-Fmoc-DL-isoserine

DL-threonine

DL-allo-threonine

L-threonine

L-allo-Threonine

D-allo-Threonine

D-threonine

L-isoserine

D-Isoserine

(R)-isoserine

(S)-isoserine

L-isoserine methyl ester

3-amino-2-hydroxypropanoic acid

N-Phenylbistrifluoromethanesulfonimide

Boc-Orn(Fmoc)-OH

N6-Diazo-L-Fmoc-lysine

DL-Propargylglycine

L-Tyrosine disodium (B8443419) salt

Fmoc-Asp(OtBu)-OH

Fmoc-Ala-OH

Fmoc-Glu(OAll)-OH

Fmoc-Lys-OH

Fmoc-L-Lys (Boc)-OH

Fmoc-L-Trp(Boc)-OH

H-γ-Glu-Leu-OH

Fmoc-Tyr(tBu)-OH

Fmoc-Hyp(tBu)-OH

Fmoc-Ile-OH

Fmoc-Thr(tBu)-OH

Levacetylleucine

Fmoc-L-Lys(Dde)-OH

Fmoc-Bip(4,4')-OH

Fmoc-Cys(Trt)-OH

Fmoc-Pra-OH

L,L-Dityrosine

Fmoc-L-Val-OH

Fmoc-Phe-OH

Fmoc-Ser(tBu)-OH

(S)-(−)-4-Amino-2-hydroxybutyric acid

N,N-Dimethylglycine

4-Bromobutyric acid

DL-threo-β-Methylaspartic acid

β-Alanine

(RS)-2-hydroxy-3-(3-pyridyl)-propionic acid

3-(Dimethylamino)propionic acid hydrochloride

2-Aminoisobutyric acid

4,5-Diphenylimidazole

Glycolamide

(±)-5-iminodaunomycinone

(±)-4-demethoxy-5-iminodaunomycinone

(±)-daunomycinone

(S)-4-Amino-2-hydroxybutyric acid

Glyoxylic acid monohydrate

Glycolic acid

Boc-Orn(Z)-OH

Creatine

DL-2,3-Diaminopropionic acid monohydrochloride

Cephalexin hydrochloride

Dermaseptin

Oxysanguinarine

HCTU

Benzylamine

HBTU

TBTU

D-Phenylalanine methyl ester

D-Pantolactone

Piperazin-2-one

Thianaphthene

Clindamycin palmitate hydrochloride

Asukamycin

Caerulomycin A

(R)-α-Alkyl Isoserines

(S)-α-Alkyl Isoserines

(S)-α-Alkyl-α,β-

Cost-Efficiency and Safety of Different Synthetic Routes

The cost-efficiency and safety of synthetic routes for dl-Isoserine are critical factors for industrial scalability. One industrially viable method involves a two-step halogenation-amination sequence starting from acrylic acid . This approach is noted for addressing issues associated with toxic reagents like sodium azide and costly starting materials such as glycidic acid esters .

Process Intensification Strategies (e.g., Continuous Flow Reactors, Membrane Crystallization)

Process intensification strategies are being explored to enhance the efficiency and sustainability of chemical syntheses, including that of dl-Isoserine. Continuous flow reactors offer advantages such as improved heat and mass transfer, better control over reaction parameters, and enhanced safety due to smaller reaction volumes google.com. While specific applications of continuous flow reactors for dl-Isoserine synthesis are not widely published, the general principles of microreactor technology and flow chemistry are applicable to complex organic syntheses, including amino acid derivatives google.com.

Regulatory Compliance and Environmental Impact

The environmental impact and regulatory compliance of dl-Isoserine synthesis are increasingly important considerations. Green chemistry principles, such as minimizing waste, using safer solvents, and employing catalytic methods, are being integrated into synthetic design wikipedia.org. The use of biocatalysis, including enzymatic routes, can significantly reduce the environmental footprint by operating under milder conditions, reducing energy consumption, and generating fewer byproducts nottingham.ac.ukresearchgate.netnih.gov.

For instance, enzymatic resolution of intermediates or direct enzymatic synthesis can offer more sustainable alternatives to purely chemical routes. The development of microbial strains or enzymes for specific transformations is a key area in green amino acid production researchgate.net. Regulatory compliance in chemical manufacturing involves adhering to standards for product quality, safety, and environmental protection, which are influenced by the chosen synthetic pathway and the materials used chembk.com.

Biochemical and Biological Research of Dl Isoserine

Role in Protein and Peptide Synthesis Research

dl-Isoserine (B555941) and its derivatives are valuable tools in the field of peptide synthesis, offering unique properties that can enhance the characteristics of therapeutic peptides and facilitate complex synthetic strategies.

Incorporation into Therapeutic Peptides

The incorporation of non-natural amino acids like isoserine into peptide sequences is a key strategy for improving the pharmacological properties of therapeutic peptides. By substituting serine with this compound, researchers have demonstrated the ability to confer resistance to enzymatic degradation, thereby extending the plasma half-life and enhancing the stability of peptide drugs chemimpex.comchemimpex.comnih.govnih.gov. For instance, substituting this compound for serine in a thrombin receptor activation peptide resulted in a molecule that retained significant biological activity while exhibiting increased resistance to cleavage and inactivation by aminopeptidases nih.gov. This modification strategy is crucial for developing more robust and effective peptide-based therapeutics.

Peptide Synthesis using Protected Derivatives (e.g., Fmoc-DL-isoserine)

The synthesis of peptides often requires the use of protected amino acid derivatives to ensure selective coupling and prevent unwanted side reactions. Fmoc-DL-isoserine is a widely utilized protected derivative in solid-phase peptide synthesis (SPPS) chemimpex.comgreyhoundchrom.comulisboa.pt. The fluorenylmethoxycarbonyl (Fmoc) protecting group provides stability and ease of handling, allowing for precise control over the peptide chain elongation process chemimpex.com. Fmoc-DL-isoserine's compatibility with various coupling reagents and its potential for selective deprotection make it an ideal building block for creating complex peptide architectures, including those designed for therapeutic applications or for probing protein interactions and enzyme activities chemimpex.comulisboa.pt.

Involvement in Metabolic Pathways and Enzyme Interactions

dl-Isoserine's structural similarity to serine suggests potential interactions with enzymes and pathways involved in amino acid metabolism. Research indicates that it can influence these processes, impacting the synthesis of essential metabolites.

Impact on Serine Metabolism Enzymes

Studies have indicated that dl-Isoserine can modulate the activity of certain enzymes involved in serine metabolism . While the precise mechanisms are still under investigation, this interaction can lead to downstream effects on various biosynthetic pathways. The regulation of serine metabolism is critical for cellular homeostasis, and compounds that can influence these enzymes offer avenues for understanding and potentially manipulating these pathways aginganddisease.org.

Influence on Biosynthesis of Essential Metabolites (e.g., Pantothenic Acid)

The influence of dl-Isoserine on serine metabolism enzymes has been linked to its impact on the biosynthesis of essential metabolites, such as pantothenic acid (Vitamin B5) . Pantothenic acid is a precursor to coenzyme A (CoA), a vital molecule involved in numerous metabolic reactions, including fatty acid synthesis and the citric acid cycle oup.com. Interference with the pathways leading to pantothenic acid synthesis could therefore have broad metabolic consequences. Although studies have directly implicated D-serine and L-aspartic acid in interfering with pantothenate synthesis in Escherichia coli asm.orgnih.gov, the structural analogy of this compound to serine suggests a potential for similar or related interactions within these metabolic networks.

Enzyme Inhibition Studies with this compound Derivatives

This compound and its derivatives have been extensively studied for their potential as enzyme inhibitors, particularly targeting metalloproteases like Aminopeptidase (B13392206) N (APN)/CD13. APN is implicated in crucial biological processes such as tumor invasion, angiogenesis, and metastasis, making it a significant target for anticancer drug development researchgate.nettandfonline.comnih.govtandfonline.com.

Research has focused on synthesizing novel L-isoserine (B556875) derivatives, often as dipeptides or tripeptides, to enhance their inhibitory efficacy against APN. For example, specific L-isoserine tripeptide derivatives have demonstrated potent inhibitory activity against APN, with reported IC₅₀ values in the micromolar range researchgate.nettandfonline.comnih.govtandfonline.com. Compound 14b, a notable example, exhibited an IC₅₀ of 12.2 μM against APN, comparable to the control compound Bestatin (7.3 μM), and also displayed antiproliferative activity against human cancer cell lines researchgate.netnih.gov. These findings highlight the potential of this compound-based structures as lead compounds for the development of new therapeutic agents targeting APN.

Table 1: Key Physicochemical Properties of dl-Isoserine

PropertyValueSource
IUPAC Name3-amino-2-hydroxypropanoic acid chembk.com
Molecular FormulaC₃H₇NO₃ chembk.comcymitquimica.comchemsrc.com
Molar Mass105.09 g/mol chembk.comcymitquimica.comchemsrc.com
Melting Point235 °C (with decomposition) chembk.comchemsrc.com
Aqueous Solubility15.3 g/L at 20°C (moderate)
AppearanceWhite powder chembk.comcymitquimica.com
Aminopeptidase N (APN)/CD13 Inhibitory Activity of L-isoserine Derivatives

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease implicated in various physiological processes, including tumor invasion, angiogenesis, and metastasis, due to its overexpression on tumor cell surfaces tandfonline.comresearchgate.nettandfonline.com. Consequently, APN inhibitors are of significant interest for anticancer drug development. Studies have synthesized and evaluated a series of L-isoserine derivatives as potent APN inhibitors.

Initial screening revealed that L-isoserine itself possesses inhibitory activity against APN, with a half maximal inhibitory concentration (IC₅₀) of 563 μM tandfonline.comtandfonline.com. Further research focused on incorporating L-isoserine into dipeptide and tripeptide structures to enhance its inhibitory potential. These studies found that tripeptide derivatives generally exhibited greater inhibitory activity than their dipeptide counterparts, suggesting that the addition of a third amino acid residue contributes to improved interaction with the APN binding site tandfonline.comtandfonline.com.

Among the synthesized compounds, specific L-isoserine derivatives demonstrated significant APN inhibitory activity. For instance, compound 14b showed an IC₅₀ of 12.2 μM, which is comparable to the positive control Bestatin (IC₅₀ = 7.3 μM) tandfonline.comtandfonline.comnih.govtandfonline.com. More potent inhibition was observed with compound 16l, which exhibited an IC₅₀ of 2.51 ± 0.2 µM, outperforming Bestatin (IC₅₀ = 6.25 ± 0.4 µM) researchgate.nettandfonline.comnih.gov. These findings highlight the potential of L-isoserine derivatives as lead compounds for APN inhibitor development.

Table 1: Aminopeptidase N (APN) Inhibitory Activity of this compound Derivatives

Compound/DerivativeTarget EnzymeIC₅₀ Value (µM)Positive ControlReference(s)
L-isoserineAPN563N/A tandfonline.comtandfonline.com
L-isoserine-L-leucine dipeptideAminopeptidase B140N/A tandfonline.comtandfonline.com
Compound 14bAPN12.2Bestatin (7.3) tandfonline.comtandfonline.comnih.govtandfonline.com
Compound 16lAPN2.51 ± 0.2Bestatin (6.25 ± 0.4) researchgate.nettandfonline.comnih.gov
Structure-Activity Relationship (SAR) Studies of APN Inhibitors

Structure-activity relationship (SAR) studies on L-isoserine derivatives have provided insights into the molecular features that contribute to APN inhibitory activity. The incorporation of L-isoserine into dipeptides and tripeptides has been a key strategy, with tripeptides generally demonstrating superior inhibition compared to dipeptides tandfonline.comtandfonline.com. This suggests that the length and composition of the peptide chain play a crucial role in enhancing interactions with the APN binding site.

Specific structural modifications have also been investigated. For example, in studies involving compounds with a substituted R₅ position, a hydrogen substitution was found to be optimal. This is hypothesized to be due to the free terminal carboxylate group enhancing hydrogen bonding interactions within the active site of APN tandfonline.com. The terminal phenyl group and other hydrophobic moieties within the derivatives have been shown to interact with the S1 and S2' pockets of the APN active site, contributing to binding affinity researchgate.net. Furthermore, the presence of a hydroxamate moiety has been identified as critical for chelating the zinc ion within the APN active site, forming essential hydrogen bonds with residues such as His²⁹⁷, Glu²⁹⁸, and His³⁰¹ researchgate.net.

Applications of Dl Isoserine As a Chemical Building Block in Advanced Materials and Bioactive Compounds

Synthesis of Chiral Bioactive Compounds

The chirality inherent in isoserine makes it an invaluable starting material for the asymmetric synthesis of various bioactive molecules. The stereochemical arrangement of its functional groups allows for the creation of complex three-dimensional structures with specific biological activities.

Creation of Chiral Bicyclic Compounds with Medicinal Chemistry Potential

dl-Isoserine (B555941) serves as a key precursor in the synthesis of chiral bicyclic compounds, which are scaffolds of significant interest in medicinal chemistry due to their rigid conformations that can mimic peptide turns or bind to specific biological targets with high affinity. A notable example is the synthesis of chiral bicyclic N,O-acetal this compound derivatives. This process involves an acid-catalyzed tandem N,O-acetalization/intramolecular transcarbamoylation reaction between a protected l-isoserine (B556875) and 2,2,3,3-tetramethoxybutane (B127872). The resulting bicyclic structures can undergo further diastereoselective alkylation at the α-position, leading to the formation of β²,²-amino acids, which are valuable components in peptidomimetics and other medicinally relevant compounds nih.gov.

These bicyclic systems can serve as constrained analogs of bioactive peptides or as intermediates in the synthesis of more complex heterocyclic systems. The ability to control the stereochemistry of these bicyclic scaffolds is crucial for their application in drug discovery, as different stereoisomers can exhibit vastly different biological activities.

Precursor for Pharmaceutical Intermediates

dl-Isoserine's versatile chemical nature allows it to be a precursor for a variety of pharmaceutical intermediates. Its functional groups can be readily modified to introduce different pharmacophores, making it a valuable starting material for the synthesis of diverse drug candidates.

Table 1: Antiproliferative Activity of L-Isoserine Derivatives against Aminopeptidase (B13392206) N (APN)/CD13

CompoundAPN Inhibition (IC₅₀)
Compound 14b12.2 µM
Bestatin (positive control)7.3 µM

This table is based on data from a study on L-isoserine derivatives, highlighting the potential of this compound scaffolds in anticancer research. nih.gov

The core structure of cephalosporin antibiotics is the 7-aminocephalosporanic acid (7-ACA) nucleus, which is characterized by a β-lactam ring fused to a dihydrothiazine ring. The synthesis of novel cephalosporin derivatives often involves the modification of the side chains attached to this nucleus. Although direct evidence of dl-isoserine being used as a building block for cephalosporin derivatives is scarce in the reviewed literature, its chemical structure, particularly the β-amino acid backbone, is analogous to structural motifs found in some β-lactam antibiotics. The this compound scaffold is a key component in the synthesis of β-lactams, which are a class of antibiotics that includes cephalosporins nih.gov. The potential exists for dl-isoserine to be incorporated into the side chains of cephalosporins to create novel analogs with modified antibacterial spectra or resistance to β-lactamases.

Peptidomimetics and Drug Discovery

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. dl-Isoserine is a valuable building block for peptidomimetics due to its ability to introduce conformational constraints and novel side chains into peptide-like structures.

The synthesis of β²,²-amino acids from this compound derivatives is a prime example of its application in this field nih.gov. These unnatural amino acids, when incorporated into peptide sequences, can induce specific secondary structures, such as turns and helices, which are often crucial for biological activity. The quaternary stereocenter at the α-position of these amino acids plays a significant role in their conformational behavior nih.gov. Furthermore, L-isoserine dipeptide and tripeptide derivatives have been synthesized and evaluated as potent inhibitors of aminopeptidase N (APN), demonstrating the utility of this compound-containing peptidomimetics in drug discovery researchgate.net.

Table 2: Inhibitory Effect of L-Isoserine Tripeptide Derivatives on Aminopeptidase N (APN)

CompoundAPN Inhibition (IC₅₀)
Compound 16l2.51 ± 0.2 µM
Bestatin (control)6.25 ± 0.4 µM

This table presents data on the inhibitory effect of a specific L-isoserine tripeptide derivative compared to a control compound, showcasing the potential of this compound-based peptidomimetics. researchgate.net

Use in Bioconjugation Processes

Bioconjugation is the chemical process of linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined properties. While the direct use of dl-isoserine in bioconjugation processes is not extensively documented in the available literature, its functional groups—a primary amine and a hydroxyl group—present opportunities for such applications.

The primary amine can be targeted by various amine-reactive chemical groups, such as N-hydroxysuccinimide (NHS) esters, for covalent modification. The hydroxyl group could potentially be used for esterification or etherification reactions to attach other molecules. This dual functionality could allow dl-isoserine to act as a linker molecule, connecting a drug or a probe to a carrier molecule like a protein or a polymer. However, specific examples and detailed research findings on the application of dl-isoserine in bioconjugation are currently limited.

Custom Synthesis of Modified Amino Acids

dl-Isoserine serves as a versatile precursor in the stereoselective synthesis of custom and non-natural amino acids, particularly β-amino acids. nih.govacs.orgillinois.edu Its unique 3-amino-2-hydroxypropanoic acid structure provides a valuable scaffold for creating complex molecular architectures, such as β2,2-amino acids, which are challenging to synthesize through other methods. nih.govacs.org These modified amino acids are of significant interest in medicinal chemistry and peptidomimetics because their incorporation into peptides can induce specific folded conformations and enhance metabolic stability. nih.govacs.org

A key synthetic strategy involves the transformation of protected L-isoserine into chiral bicyclic N,O-acetal derivatives. nih.govacs.org This is achieved through an acid-catalyzed reaction with reagents like 2,2,3,3-tetramethoxybutane. nih.govacs.org These bicyclic intermediates then undergo diastereoselective alkylation at the α-position. nih.govacs.org A notable aspect of this method is that the stereochemical outcome—retention or inversion of configuration—can be controlled depending on the relative configuration of the stereocenters in the bicyclic system. nih.govacs.org The resulting α-alkylthis compound derivatives can be further processed, for example, through the formation and subsequent nucleophilic ring-opening of five-membered cyclic sulfamidates, to yield a variety of enantiomerically pure β2,2-amino acids. nih.govacs.org

Another approach involves the iodocyclization of 3-benzoylamino carboxylic acid derivatives derived from β-alanine to produce oxazoline-5-carboxylates, which are direct precursors to this compound. researchgate.netresearchgate.net The racemic dl-isoserine can then be resolved into its separate enantiomers through enzymatic methods, for instance, using Candida cylindracea lipase, to yield optically active (R)- and (S)-isoserine for further chiral synthesis. researchgate.netresearchgate.net

The table below summarizes key synthetic transformations starting from this compound derivatives to produce modified amino acids.

Starting MaterialKey TransformationType of Modified Amino Acid ProducedReference
N-Boc-L-isoserine methyl esterAcid-catalyzed N,O-acetalization followed by diastereoselective α-alkylationChiral α-alkyl-isoserine derivatives nih.govacs.org
α-Alkylthis compound derivativesConversion to cyclic sulfamidate and nucleophilic ring-openingEnantiomerically pure β2,2-amino acids nih.govacs.org
Racemic this compoundProtection as N,O-diacetate methyl ester and enzymatic resolution with lipaseOptically active (R)-N-acetyl-isoserine and (S)-N,O-diacetyl-isoserine researchgate.netresearchgate.net

Role in Biotechnology Applications

dl-Isoserine and its derivatives are valuable tools in enzymology and the development of biochemical assays, primarily as precursors for synthesizing enzyme inhibitors. nih.govresearchgate.netnih.gov The L-enantiomer, L-isoserine, has been a key building block for creating novel, potent inhibitors of Aminopeptidase N (APN/CD13), a zinc-dependent metalloenzyme that is over-expressed on the surface of various tumor cells. researchgate.netnih.gov As APN plays a crucial role in tumor invasion and angiogenesis, its inhibitors are promising candidates for anticancer agents. researchgate.netnih.gov

In this context, L-isoserine is not typically a direct substrate for the enzyme but is chemically modified to design inhibitors that target the enzyme's active site. nih.govresearchgate.net Researchers have synthesized series of L-isoserine dipeptide and tripeptide derivatives and evaluated their ability to inhibit APN. researchgate.netnih.gov These studies are fundamental to establishing structure-activity relationships (SAR), which inform the design of more effective drugs. For example, specific tripeptide derivatives of L-isoserine have shown inhibitory effects on APN comparable to the control compound Bestatin. nih.gov

The use of this compound in this manner is a classic application of a chemical building block in biochemical and medicinal chemistry research. The synthesis of a library of related compounds based on the this compound scaffold allows for the systematic probing of an enzyme's active site, helping to elucidate its function and identify lead compounds for therapeutic development. nih.govnih.gov

The following table presents examples of L-isoserine derivatives synthesized as enzyme inhibitors for use in biochemical studies.

This compound-Based CompoundTarget EnzymeBiological ActivityReference
L-isoserine dipeptide derivativesAminopeptidase N (APN/CD13)Potent enzyme inhibition researchgate.net
L-isoserine tripeptide derivatives (e.g., compound 16l)Aminopeptidase N (APN/CD13)IC₅₀ = 2.51 ± 0.2 µM nih.gov
L-isoserine derivatives (e.g., compound 14b)Aminopeptidase N (APN/CD13)IC₅₀ = 12.2 μM; potent antiproliferative activity nih.gov

In biotechnology, particularly in the biopharmaceutical industry, dl-Isoserine is utilized as a component in cell culture media to support cell growth and enhance the production of recombinant proteins. chemimpex.com The production of therapeutic proteins, such as monoclonal antibodies, relies heavily on mammalian cell lines, with Chinese Hamster Ovary (CHO) cells being one of the most common hosts. nih.govnih.gov

The optimization of cell culture media is critical for improving the yield and quality of the final product. nih.gov Amino acids are fundamental nutrients, serving as the building blocks for both cellular proteins and the desired recombinant protein product. nih.govnih.gov During high-density cell cultivation, certain amino acids can become depleted, limiting cell viability and productivity. nih.gov Consequently, specialized, chemically defined feed supplements are often added during the process to replenish these essential nutrients. nih.gov

Serine, an isomer of this compound, is a non-essential amino acid that is often included in culture media formulations and feeds. nih.gov Supplementation with amino acids like serine can enhance cell growth and improve the production of therapeutic proteins. nih.gov dl-Isoserine, as a closely related structural analog, is also used in this context to promote cell growth and support the biopharmaceutical industry's production of therapeutic proteins and antibodies. chemimpex.com The rationale is to provide a rich source of the necessary building blocks to sustain the complex cellular machinery responsible for high-yield protein synthesis in industrial fed-batch processes. nih.gov

Advanced Analytical and Computational Research of Dl Isoserine

Spectroscopic Characterization and Conformational Analysis

Spectroscopic methods are pivotal in defining the three-dimensional structure and conformational preferences of chiral molecules like isoserine.

IR Low-Temperature Matrix and X-ray Diffraction Studies on L-Isoserine (B556875) Conformations

Infrared (IR) spectroscopy, particularly when combined with low-temperature matrix isolation techniques, offers a high-resolution view of the vibrational modes of individual conformers. For L-isoserine, IR spectra have been recorded in argon and krypton matrices for the first time. rsc.orgnih.gov These studies, supported by computational frequency calculations, have identified the presence of multiple conformers in the gas phase, with one conformer being dominant. nih.gov The presence of other conformers was confirmed by specific vibrational bands, such as the ν(C=O) band at 1790 cm⁻¹ for the second most stable conformer and ν(C–O) bands at 1120 and 1095 cm⁻¹ for another. rsc.orgnih.gov

X-ray diffraction provides definitive information about the molecular structure in the solid state. X-ray analysis of L-isoserine revealed that it crystallizes in the chiral P2₁2₁2₁ space group without any solvent molecules. rsc.orgnih.gov In the crystalline form, the molecule exists as a zwitterion. rsc.orgnih.gov The side chain (CH₂–NH₃⁺) adopts a gauche conformation relative to the hydroxyl group and an anti conformation with respect to the carboxylate group. rsc.orgnih.gov The crystal structure is stabilized by a network of intermolecular hydrogen bonds, with a notably strong hydrogen bond between the hydroxyl and carboxylate groups of adjacent molecules. rsc.orgnih.gov

Table 1: X-ray Crystallographic Data for L-Isoserine

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁ rsc.orgnih.gov
Form in Crystal Zwitterionic rsc.orgnih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy for Structural Studies

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for studying the stereochemistry of chiral molecules in solution. wikipedia.org It measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. wikipedia.org While direct VCD studies specifically on dl-isoserine (B555941) are not extensively documented in the reviewed literature, the technique has been successfully applied to its isomer, serine. sci-hub.senih.govresearchgate.net For enantiomeric pairs like D- and L-serine, VCD spectra exhibit mirror-image signals, allowing for their distinction. sci-hub.senih.gov Such studies, often coupled with Density Functional Theory (DFT) calculations, enable the assignment of absolute configurations and provide detailed conformational information. wikipedia.org Given its sensitivity to molecular chirality and three-dimensional structure, VCD spectroscopy represents a valuable, albeit underexplored, tool for the structural analysis of dl-isoserine in the solution phase. wikipedia.orgnih.gov

Electronic Circular Dichroism (ECD) and Circularly Polarized Luminescence (CPL) for Chirality Characterization

Electronic circular dichroism (ECD) and circularly polarized luminescence (CPL) are chiroptical techniques that probe the electronic transitions of chiral molecules. ECD measures the differential absorption of circularly polarized ultraviolet and visible light, providing information on the absolute configuration of stereogenic centers. nih.govnih.gov The correlation between the signs of the observed Cotton effects in an ECD spectrum and the spatial arrangement of chromophores allows for the assignment of molecular stereochemistry. nih.gov

CPL spectroscopy is the emission analogue of ECD, measuring the differential emission of left and right circularly polarized light from a chiral luminophore. oaepublish.com It provides information about the chiral structure of molecules in their excited state. oaepublish.com While specific ECD and CPL studies on dl-isoserine are not prominent, these techniques are widely used for the chirality characterization of amino acids and other biomolecules. nih.govresearchgate.net For instance, CPL spectroscopy, in conjunction with metal complexes, has been used for the chiral sensing of amino acids. nih.gov These methods hold significant potential for elucidating the absolute configuration and electronic properties of dl-isoserine and its derivatives.

Computational Chemistry Studies

Computational chemistry serves as an indispensable tool in modern chemical research, providing detailed insights into the conformational preferences and energetic landscapes of molecules.

Ab initio Calculations for Conformational Analysis

Ab initio quantum mechanical methods have been instrumental in exploring the complex potential energy surface of L-isoserine. rsc.orgnih.gov Through systematic variation of dihedral angles, a comprehensive conformational search has been conducted. researchgate.net These calculations have predicted the existence of a large number of stable conformers; for instance, 54 distinct conformers of L-isoserine were identified at the B3LYP/aug-cc-pVDZ level of theory. rsc.orgnih.gov The relative energies of these conformers can be further refined using higher levels of theory, such as QCISD/aug-cc-pVDZ, to determine the population of the most stable conformers. nih.gov Such computational studies are crucial for interpreting experimental data, like those from IR matrix isolation spectroscopy, and for understanding the intrinsic conformational preferences of the molecule in the absence of solvent or crystal packing forces. nih.govmontclair.edu

Density Functional Theory (DFT) for Anharmonic Frequencies and Conformational Stability

Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for studying the properties of molecules like this compound. mdpi.com DFT calculations, particularly using hybrid functionals like B3LYP with augmented basis sets (e.g., aug-cc-pVTZ), have been employed to calculate anharmonic vibrational frequencies for L-isoserine. rsc.orgnih.gov These anharmonic calculations provide a more accurate prediction of vibrational spectra compared to the harmonic approximation and are essential for the correct interpretation of experimental IR spectra. nih.govnih.gov

DFT is also used to assess the conformational stability of different this compound structures. mdpi.commdpi.com By calculating the energies of various conformers, researchers can predict their relative populations. researchgate.net For L-isoserine, calculations have shown that two conformers are particularly stable. researchgate.net The inclusion of thermal anharmonic corrections in these calculations can further refine the energy differences between conformers, leading to a more accurate picture of the conformational equilibrium. researchgate.net

Table 2: Predicted Stable Conformers of L-Isoserine by Computational Methods

Method Number of Stable Conformers Predicted Key Finding
B3LYP/aug-cc-pVDZ 54 rsc.orgnih.gov A large number of stable structures exist.
QCISD/aug-cc-pVDZ 8 most stable evaluated nih.gov Refined energies to predict conformer population.

Quantum Mechanical Calculations for Stereoselective Alkylation Mechanisms

Quantum mechanical (QM) calculations serve as a powerful tool to elucidate the mechanisms of chemical reactions at the atomic level, providing insights into transition states and energy barriers that govern stereoselectivity. While specific QM studies on the stereoselective alkylation of dl-isoserine are not extensively documented, the principles can be understood from research on analogous amino acid systems. These computational methods are instrumental in predicting the enantioselectivity of reactions.

Theoretical models, such as those combining quantum mechanics with molecular mechanics (QM/MM), are employed to investigate reaction pathways. mdpi.com For instance, in the study of chiral-selective aminoacylation, QM/MM simulations can reveal the energetic preferences for one enantiomer over the other by stabilizing the transition state. mdpi.com This approach is vital for understanding the origins of homochirality in biological systems. mdpi.com By applying these computational techniques, researchers can model the interaction of dl-isoserine with chiral catalysts and alkylating agents to predict the most likely stereochemical outcome. The calculations can help in designing synthetic routes that favor the formation of a specific enantiomer.

Key aspects of these calculations include:

Transition State Theory: Identifying the geometry and energy of the transition state for the alkylation reaction. The difference in activation energies for the formation of the two possible stereoisomers determines the enantiomeric excess.

Density Functional Theory (DFT): A common QM method used to calculate the electronic structure of molecules, providing accurate energetic information.

Solvent Effects: Incorporating the influence of the solvent on the reaction mechanism, as it can play a significant role in stabilizing or destabilizing transition states.

While direct experimental data on the stereoselective alkylation of dl-isoserine is limited in the public domain, the application of QM methods provides a theoretical framework for predicting and understanding these reactions.

Molecular Modeling for Enzyme-Ligand Interactions (e.g., APN)

Molecular modeling is an indispensable tool for investigating the interactions between small molecules, such as dl-isoserine derivatives, and their biological targets. A notable example is the study of L-isoserine derivatives as inhibitors of Aminopeptidase (B13392206) N (APN), a zinc-dependent metalloprotease involved in tumor invasion and angiogenesis. researchgate.nettandfonline.comnih.govnih.gov

Molecular docking simulations are employed to predict the binding mode of these inhibitors within the active site of APN. researchgate.net These computational studies have revealed key interactions that contribute to the inhibitory activity. For instance, the hydroxamate moiety of some L-isoserine derivatives has been shown to chelate the zinc ion in the active site of APN. researchgate.net Furthermore, hydrogen bonds with specific amino acid residues, such as His297, Glu298, and His301, and hydrophobic interactions with S1 and S2' pockets of the enzyme, are crucial for binding affinity. researchgate.net

One study on L-isoserine tripeptide derivatives as APN inhibitors found that the most potent compound exhibited better enzymatic inhibitory activity against APN than the control compound, Bestatin. tandfonline.com The structure-activity relationship (SAR) study of this compound highlighted the importance of specific interactions for its excellent inhibitory activity. tandfonline.com

Key Interactions of L-Isoserine Derivatives with APN Active Site
Interaction TypeKey Residues/ComponentsSignificance
Zinc ChelationHydroxamate moiety of the ligand, Zn2+ ionCrucial for anchoring the inhibitor in the active site.
Hydrogen BondingHis297, Glu298, His301, Glu350Stabilizes the ligand-enzyme complex. researchgate.nettandfonline.com
Hydrophobic InteractionsS1 and S2' pocketsContributes to the binding affinity and specificity. researchgate.net

These molecular modeling studies provide valuable insights for the rational design of more potent and selective APN inhibitors based on the this compound scaffold.

Chromatographic Techniques for Analysis and Chiral Separation

Chromatographic methods are fundamental for the analysis and purification of dl-isoserine, particularly for the resolution of its enantiomers. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are widely used techniques for this purpose.

HPLC and TLC with Chiral Columns for Enantiomer Resolution

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires a chiral environment. youtube.com This is typically achieved in HPLC by using a chiral stationary phase (CSP). phenomenex.comcsfarmacie.cz Various types of CSPs are available, including polysaccharide-based, protein-based, and cyclodextrin-based columns, each offering different chiral recognition mechanisms. phenomenex.com The choice of the appropriate chiral column and mobile phase is critical for achieving successful enantiomeric separation. phenomenex.com

For the analysis of amino acids like this compound, both direct and indirect methods can be employed. The direct method involves the use of a chiral column, while the indirect method entails derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column. chiralpedia.com

Thin-Layer Chromatography (TLC) also offers a means for chiral separation and can be a valuable tool for screening and method development. nih.govresearchgate.netnih.gov Chiral separations in TLC can be achieved by using plates coated with a chiral selector or by adding a chiral selector to the mobile phase. nih.govmst.edu

Comparison of Chiral HPLC and TLC for dl-Isoserine Enantiomer Resolution
TechniquePrincipleAdvantagesConsiderations
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.High resolution, quantitative accuracy, and preparative scale capabilities. csfarmacie.czCost of chiral columns, requires method development for optimal separation.
Chiral TLCSeparation on a plate with a chiral stationary phase or using a chiral mobile phase additive. nih.govSimple, rapid screening of conditions, and cost-effective. researchgate.netLower resolution compared to HPLC, primarily used for qualitative analysis.

Ultra-High Performance Liquid Chromatography coupled with Fluorescence Detection and Time-of-Flight Mass Spectrometry (UHPLC-FD/ToF-MS)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. nih.gov When coupled with sensitive detection methods like Fluorescence Detection (FD) and high-resolution mass spectrometry, such as Time-of-Flight Mass Spectrometry (ToF-MS), it becomes a powerful tool for the comprehensive analysis of amino acids.

While specific applications of UHPLC-FD/ToF-MS for dl-isoserine are not widely reported, the utility of similar techniques like UPLC-qTOF-MS and UHPLC-MS/MS for the analysis of other amino acids is well-established. nih.govresearchgate.netprotocols.io These methods allow for the simultaneous quantification of multiple amino acids in complex biological matrices with high sensitivity and specificity. nih.govresearchgate.net

Fluorescence detection is particularly useful for amino acid analysis as it can provide high sensitivity, especially after derivatization with a fluorescent tag. shimadzu.com ToF-MS provides accurate mass measurements, which aids in the confident identification of analytes and the elucidation of their elemental composition. The combination of these technologies would enable the development of highly sensitive and selective methods for the analysis of dl-isoserine and its metabolites in various samples.

Potential advantages of UHPLC-FD/ToF-MS for dl-isoserine analysis include:

High Sensitivity: Fluorescence detection can achieve low limits of detection, which is crucial for analyzing samples with low concentrations of the analyte. shimadzu.com

High Resolution and Speed: UHPLC provides superior separation efficiency and shorter run times compared to traditional HPLC. nih.gov

Accurate Mass Measurement: ToF-MS allows for the precise determination of the molecular weight of dl-isoserine and its derivatives, confirming their identity.

Structural Information: In conjunction with fragmentation techniques, ToF-MS can provide structural information about the molecule.

The development of a validated UHPLC-FD/ToF-MS method would be a significant advancement for the detailed study of dl-isoserine in various scientific disciplines.

Origin and Detection in Extraterrestrial Environments

Detection of dl-Isoserine (B555941) in Titan Tholin Analogues

Titan, Saturn's largest moon, is a unique world with a dense, nitrogen- and methane-rich atmosphere. Solar radiation and energetic particles drive a complex organic chemistry in its upper atmosphere, leading to the formation of a thick organic haze composed of complex macromolecules known as "tholins". nasa.govswri.org These tholins are considered to be analogues for the prebiotic material that may have been present on the early Earth.

Laboratory experiments simulating the chemical processes in Titan's atmosphere have successfully produced these tholin analogues. nih.gov Subsequent analysis of the products formed from the hydrolysis of these synthetic tholins has led to the identification of a variety of biologically relevant molecules, including amino acids.

One significant finding from these studies is the detection of dl-Isoserine. researchgate.net In experiments where Titan tholin analogues were hydrolyzed, dl-Isoserine was identified among the suite of amino acids produced. This detection is noteworthy as it demonstrates that the chemical pathways occurring in a simulated Titan environment can lead to the formation of this specific non-proteinogenic amino acid.

The table below summarizes the key aspects of the detection of dl-Isoserine in Titan tholin analogues.

ParameterFinding
Material Studied Titan Tholin Analogues
Experimental Process Hydrolysis of laboratory-synthesized tholins
Key Molecule Detected dl-Isoserine
Significance Demonstrates the formation of a non-proteinogenic amino acid isomer under simulated extraterrestrial conditions.

Comparison with Miller-Urey Electric Discharge Products

The Miller-Urey experiment, first conducted in 1953, was a landmark study that simulated the hypothetical conditions of the early Earth's atmosphere. bionity.comwikipedia.orgncse.ngo By passing an electric spark, simulating lightning, through a mixture of gases believed to be present at the time (methane, ammonia (B1221849), hydrogen, and water), Stanley Miller and Harold Urey demonstrated the spontaneous formation of organic compounds, including several amino acids. ausearthed.com.au

When comparing the amino acid products from the hydrolysis of Titan tholin analogues to those produced in the classic Miller-Urey experiment, both similarities and differences are observed. While both experimental setups yield a variety of amino acids, the relative abundances and specific isomers can differ.

Crucially, dl-Isoserine has been identified in the products of Titan tholin hydrolysis experiments. researchgate.net In contrast, a direct comparison of the amino acids generated from hydrated Titan tholins with Miller-Urey electric discharge products has been a subject of research. While the Miller-Urey experiment famously produced a range of amino acids, the specific identification and quantification of isoserine in the original and subsequent analyses have been a focus of detailed investigation. The presence of dl-Isoserine in tholin products highlights a potentially significant alternative or complementary pathway for the prebiotic synthesis of amino acids compared to the classic electric discharge model.

The following table provides a comparative overview of the products from these two significant prebiotic simulation experiments.

FeatureTitan Tholin Analogues HydrolysisMiller-Urey Electric Discharge
Simulated Environment Titan's Atmosphere (Nitrogen, Methane)Early Earth's Atmosphere (Methane, Ammonia, Hydrogen, Water)
Energy Source Plasma discharge, UV irradiationElectric spark (simulating lightning)
dl-Isoserine Detected Yes researchgate.netSubject of comparative analysis
Other Products Variety of amino acids, hydrocarbons, nitriles nasa.govresearchgate.netVariety of amino acids, hydroxy acids, short aliphatic acids, urea (B33335) bionity.comnasa.gov

Implications for Prebiotic Chemistry and Astrobiology

The detection of dl-Isoserine in laboratory analogues of extraterrestrial materials has significant implications for the fields of prebiotic chemistry and astrobiology.

Broadening the Scope of Prebiotic Molecules: The formation of dl-Isoserine, a non-proteinogenic amino acid, underscores the fact that prebiotic chemical processes are not limited to the 20 common amino acids found in life on Earth. nasa.gov This suggests that the primordial soup on early Earth, or on other potentially habitable worlds, may have contained a much wider variety of molecular building blocks than previously thought. The process of chemical evolution that led to life as we know it may have involved a selection process from a diverse pool of available molecules. uni-muenchen.deesr.ie

Alternative Pathways to Amino Acid Synthesis: The synthesis of dl-Isoserine in Titan tholin analogues points to chemical pathways that are distinct from the mechanisms in the Miller-Urey experiment. researchgate.net This highlights that different planetary environments with varying compositions and energy sources can lead to the formation of key biological precursor molecules. This diversity of synthetic routes increases the probability that the building blocks of life could have formed in various locations throughout the solar system and beyond.

Astrobiological Significance: The presence of complex organic molecules like dl-Isoserine in materials analogous to those found on Titan suggests that the necessary ingredients for life could be widespread in the cosmos. astrobiology.com While this does not equate to the presence of life itself, it supports the hypothesis that the chemical precursors to life could be delivered to habitable planets via meteorites and comets, or form in situ on worlds with suitable conditions. nasa.gov The study of such molecules helps astrobiologists to refine their search for life elsewhere by providing a more comprehensive inventory of potential biosignatures. youtube.com

Q & A

Q. How can researchers reconcile conflicting data on DL-Isoserine’s reactivity in peptide synthesis?

  • Methodological Answer : Systematically vary coupling agents (e.g., HOBt vs. HATU), solvents, and protecting groups. Analyze reaction yields and side products via LC-MS. Use frameworks like PICO to isolate variables (e.g., solvent polarity) causing discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.